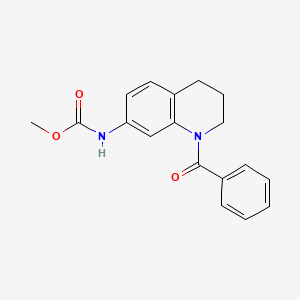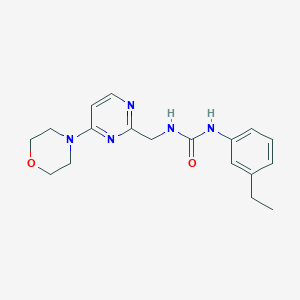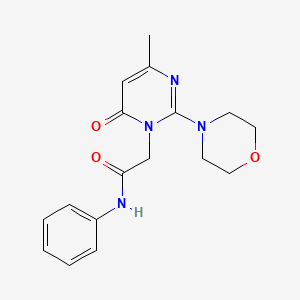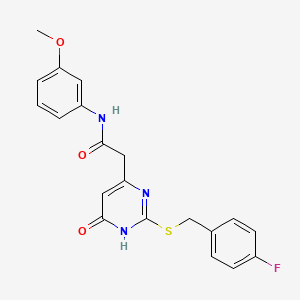
N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, also known as CTAA, is a chemical compound that has been used in scientific research as a potential drug candidate. It belongs to the class of 1,2,4-triazine derivatives and has shown promising results in various studies.
科学的研究の応用
Cholinesterase Inhibition and Molecular Docking Studies
Research has focused on the synthesis of new N-aryl derivatives of triazole compounds for their potential to inhibit cholinesterase enzymes. This is significant for diseases like Alzheimer's, where cholinesterase inhibitors can play a therapeutic role. Molecular docking studies provide insights into how these compounds interact with the enzyme's active site, offering a pathway to designing more effective treatments (Riaz et al., 2020).
Antimicrobial Activity
Several studies have synthesized novel derivatives of acetamide and related structures to evaluate their antimicrobial properties against a variety of microorganisms. This research is crucial for developing new antibiotics and understanding how structural variations in these compounds affect their efficacy against bacterial and fungal pathogens (Mistry, Desai, & Intwala, 2009).
Anticancer Activity
Research into triazine and acetamide derivatives has also explored their potential as anticancer agents. By synthesizing and testing various compounds, scientists aim to identify those with significant activity against cancer cell lines. This includes understanding the mechanisms of action and optimizing compounds for better efficacy and selectivity (Kovalenko et al., 2012).
Antioxidant and Antitumor Activities
The evaluation of synthesized compounds for their antioxidant and antitumor activities is another area of interest. These studies aim to discover new therapeutic agents by assessing the ability of compounds to scavenge free radicals and inhibit tumor growth, contributing to cancer treatment and prevention strategies (El-Moneim, El‐Deen, & El-Fattah, 2011).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-3-1-2-4-8(7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKPFQWCKFLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2757393.png)
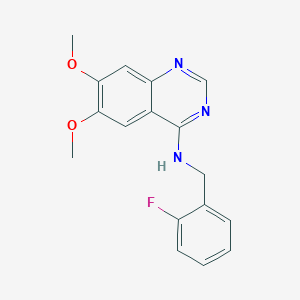

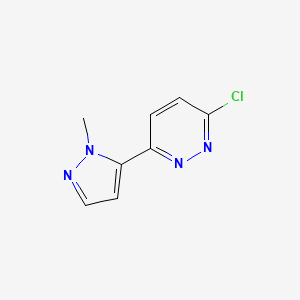

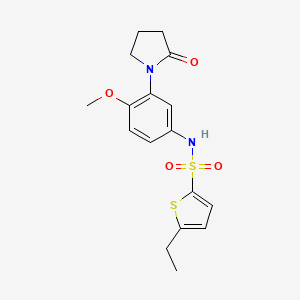
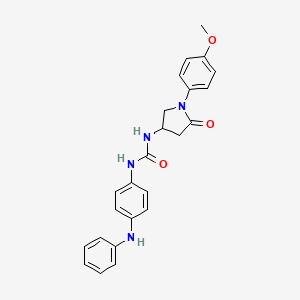
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2757405.png)
